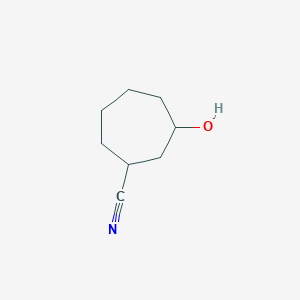

3-Hydroxycycloheptane-1-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of 3-Hydroxycycloheptane-1-carbonitrile is represented by the InChI code1S/C8H13NO/c9-6-7-3-1-2-4-8(10)5-7/h7-8,10H,1-5H2 . This indicates the presence of a cycloheptane ring with a hydroxy group and a carbonitrile group attached. Physical And Chemical Properties Analysis

3-Hydroxycycloheptane-1-carbonitrile is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique

Electrochemical Sensing The compound plays a role in the development of sensors, particularly for detecting biomarkers of exposure to polycyclic aromatic hydrocarbons (PAHs). A study fabricated a sensor based on electropolymerized poly(3-methylthiophene) for the in situ electrochemical sensing of 1-hydroxypyrene, a PAH biomarker, demonstrating the compound's potential in environmental monitoring (Shen, X., Cui, Y., Pang, Y., & Qian, H., 2012).

Enzymatic Desymmetric Reduction The preparation of single stereoisomers of 3-hydroxycyclohexane-1-ones, which are crucial in synthesizing natural products and bioactive compounds, involves the enzymatic desymmetric reduction of 1,3-cyclohexanediones. This process demonstrates the application of carbonyl reductases in achieving high enantioselectivity and diastereoselectivity, underlining the importance of 3-Hydroxycycloheptane-1-carbonitrile derivatives in medicinal chemistry (Zhu, L., Cui, Y., Chen, X., Zhang, H., Feng, J., Wu, Q., & Zhu, D., 2021).

Hydroboration Reactions In organic synthesis, hydroboration reactions involving 3-Hydroxycycloheptane-1-carbonitrile derivatives provide a pathway to various alcohols. This reaction, facilitated by N-heterocyclic carbene-boranes, showcases the versatility of the compound in synthesizing complex organic molecules, including alcohols with specific configurations (Prokofjevs, A., Boussonnière, A., Li, L., Bonin, H., Lacôte, E., Curran, D., & Vedejs, E., 2012).

Chemical Shifts and Structural Analysis The compound's derivatives facilitate detailed NMR studies, providing insights into the electronic environment and structural dynamics of complex molecules. Such studies are crucial for understanding the substituent effects and molecular geometry, thereby assisting in the elucidation of reaction mechanisms and the design of new materials and drugs (Abraham, R. J., & Fisher, J., 1986).

Safety and Hazards

The safety information for 3-Hydroxycycloheptane-1-carbonitrile indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

3-hydroxycycloheptane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c9-6-7-3-1-2-4-8(10)5-7/h7-8,10H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQAWEKJNFDSLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC(C1)C#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxycycloheptane-1-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-5-ethyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2688253.png)

![4-(((5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2688259.png)

![4-{[(1-Methylazetidin-3-yl)methyl]amino}benzoic acid](/img/structure/B2688268.png)

![N-(2,3-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2688276.png)